The Enigmatic Mechanism of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in Targeted Therapies: A Deep Dive into a Novel Investigational Agent
The Enigmatic Mechanism of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in Targeted Therapies: A Deep Dive into a Novel Investigational Agent
For Immediate Release: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is one of continuous evolution, driven by the pursuit of novel molecular entities with high potency and specificity. Within this dynamic field, the compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline has emerged as a molecule of significant interest. While detailed public information regarding its specific mechanism of action remains nascent, its structural motifs—a difluoromethoxy-substituted aniline core coupled with a methylpiperazine moiety—are hallmarks of a new generation of kinase inhibitors. This guide, therefore, synthesizes the available information on structurally related compounds and established biochemical principles to postulate a likely mechanism of action and provide a framework for its experimental validation.
Introduction: Deconstructing a Promising Scaffold
The chemical structure of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1817793-27-3) suggests a strategic design for interaction with specific biological targets. The aniline component provides a versatile scaffold, while the difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, crucial attributes for effective drug candidates.[1][2] The 4-methylpiperazin-1-yl group is a common feature in numerous kinase inhibitors, often contributing to target binding and improving pharmacokinetic properties. The convergence of these structural features strongly suggests that this compound functions as a competitive inhibitor of ATP-binding sites within protein kinases, a cornerstone of modern targeted therapies.
Postulated Mechanism of Action: A Kinase-Centric Hypothesis
Based on the prevalence of its structural components in known kinase inhibitors, it is highly probable that 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline exerts its therapeutic effects by targeting one or more protein kinases involved in oncogenic signaling pathways.
The Aniline Core: A Foundation for Kinase Interaction
The aniline scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. It often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the hinge region of the kinase's ATP-binding pocket. This interaction is critical for displacing ATP and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.
The Role of the Difluoromethoxy and Methylpiperazine Groups
The difluoromethoxy group, a bioisostere of the more common methoxy group, can significantly influence a molecule's binding affinity and metabolic profile.[2] Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, potentially enhancing its interaction with the kinase hinge region.
The methylpiperazine moiety is a recurring motif in successful kinase inhibitors, including imatinib and gefitinib. This group often extends into a more solvent-exposed region of the ATP-binding site, where it can form additional interactions and improve the overall binding affinity and selectivity of the compound. Furthermore, its basic nature can enhance aqueous solubility, a desirable property for oral bioavailability.
Potential Kinase Targets and Signaling Pathways
Given the structural similarities to known inhibitors, several key oncogenic kinases represent plausible targets for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline.
-
Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR, and PDGFR, is frequently dysregulated in cancer. The aniline scaffold is a common feature of many RTK inhibitors.
-
Non-Receptor Tyrosine Kinases: Kinases such as ABL and SRC, which play crucial roles in cell proliferation and survival, are also potential targets. The anilino-pyrimidine core, a close relative of the aniline scaffold, is central to the mechanism of ABL inhibitors.
-
Serine/Threonine Kinases: While less common for this specific scaffold, kinases like those in the MAPK and PI3K/AKT pathways could also be potential targets.
Diagram of a Postulated Signaling Pathway Inhibition:
Caption: Postulated inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Experimental Validation of the Mechanism of Action
A rigorous and multi-faceted experimental approach is necessary to elucidate the precise mechanism of action of this compound.
Target Identification and Validation
Workflow for Target Identification:
Caption: Experimental workflow for identifying and validating the molecular target.
Experimental Protocols:
-
Kinase Panel Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) to screen the compound against a broad range of human kinases at a fixed concentration (e.g., 1 µM).
-
Measure the percentage of inhibition for each kinase.
-
Identify "hits" as kinases that are significantly inhibited (e.g., >50% inhibition).
-
-
IC50 Determination:
-
For identified hits, perform dose-response assays using a radiometric or fluorescence-based kinase activity assay.
-
Incubate varying concentrations of the compound with the purified kinase, ATP, and a specific substrate.
-
Measure the kinase activity at each concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.
-
-
Cellular Target Engagement:
-
Employ techniques such as NanoBRET™ or Cellular Thermal Shift Assay (CETSA) in relevant cancer cell lines to confirm that the compound binds to the identified target kinase in a cellular context.
-
Elucidation of Downstream Signaling Effects
Western Blotting Protocol:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase).
-
Treat the cells with varying concentrations of the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
Cellular and In Vivo Efficacy
-
Cell Viability Assays:
-
Plate cancer cells in 96-well plates.
-
Treat with a serial dilution of the compound for 72 hours.
-
Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).
-
-
Xenograft Studies:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., Western blotting for target inhibition).
-
Conclusion and Future Directions
While the precise molecular target of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is not yet publicly disclosed, its chemical structure provides a strong rationale for its classification as a kinase inhibitor. The experimental framework outlined in this guide offers a robust strategy for definitively identifying its target, elucidating its mechanism of action, and evaluating its therapeutic potential. As research into this promising compound continues, the scientific community awaits further data that will undoubtedly shed more light on its role in the ever-expanding arsenal of targeted therapies.
References
-
2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline. NextSDS. [Link]
-
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]
-
2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. PubMed. [Link]
-
Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH). MDPI. [Link]
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Manasa Life Sciences. [Link]
-
Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed. [Link]
-
Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony- - ResearchGate. ResearchGate. [Link]
-
FDA approved fluorine-containing drugs in 2023. RSC Publishing. [Link]
-
Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
-
A Trial of NIS793 With FOLFIRINOX in Pancreatic Cancer. ClinicalTrials.gov. [Link]
-
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. [Link]
-
FDA Approves 'Illuminating' Drug for Spotting Cancer. YouTube. [Link]
